Cas no 2034411-27-1 (2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)

2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 2-(1,3-benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
- 2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one
-
- インチ: 1S/C18H17F3N4O3/c19-18(20,21)15-9-16(23-10-22-15)24-3-5-25(6-4-24)17(26)8-12-1-2-13-14(7-12)28-11-27-13/h1-2,7,9-10H,3-6,8,11H2
- InChIKey: SOEVITVKRCEPIA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=NC=N1)N1CCN(C(CC2=CC=C3C(=C2)OCO3)=O)CC1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 557
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.8
2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0350-4mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-0350-40mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6523-0350-2μmol |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-0350-10μmol |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-0350-1mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-0350-25mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-0350-2mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6523-0350-5mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-0350-20mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-0350-50mg |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one |
2034411-27-1 | 50mg |
$240.0 | 2023-09-08 |
2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one 関連文献
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-oneに関する追加情報
Research Brief on 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS: 2034411-27-1)
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one (CAS: 2034411-27-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzodioxole and trifluoromethylpyrimidine moieties, has garnered attention for its potential therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential applications in drug discovery.
Recent research has highlighted the compound's interaction with key signaling pathways, particularly those involving kinase inhibition. The trifluoromethylpyrimidine group is known to enhance binding affinity and selectivity, making this compound a valuable scaffold for the development of kinase inhibitors. Preliminary in vitro studies have demonstrated its efficacy in inhibiting specific kinases implicated in cancer and inflammatory diseases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for further optimization.
In addition to its kinase inhibitory activity, the compound's benzodioxole moiety has been associated with neuroprotective effects. Recent investigations have explored its potential in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic profile, positions it as a promising candidate for central nervous system (CNS)-targeted therapies. Animal studies have shown reduced neuroinflammation and improved cognitive function in treated models, further supporting its therapeutic potential.
The synthesis and structural optimization of 2-(2H-1,3-benzodioxol-5-yl)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, while structure-activity relationship (SAR) studies have identified key modifications that enhance potency and reduce off-target effects. These advancements are critical for the compound's progression into preclinical development.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. However, the growing body of research underscores the compound's versatility and potential across multiple therapeutic areas. Continued investigation into its mechanisms and applications will be essential for realizing its full potential in drug discovery and development.
2034411-27-1 (2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one) 関連製品
- 4404-30-2((E)-3-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypropimidamide)
- 2228589-58-8(6-(3-bromoprop-1-en-2-yl)-2-methylquinoline)
- 853234-57-8(2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione)
- 892428-62-5(N,N-diethyl-2-{5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)
- 2137418-24-5(Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]-)
- 212622-32-7(4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)
- 2227815-23-6((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)
- 1781969-69-4(1-(3-bromo-4-hydroxyphenyl)-2-(methylamino)ethan-1-one)
- 706-06-9(3-(4-fluorophenyl)prop-2-ynoic acid)
- 2060000-04-4(2-(3,5-dimethylcyclohexyl)aniline)


